molecular formula C10H9N5S B12939079 6-(Methylsulfanyl)-9-(1h-pyrrol-1-yl)-9h-purine CAS No. 37154-80-6

6-(Methylsulfanyl)-9-(1h-pyrrol-1-yl)-9h-purine

Cat. No.: B12939079
CAS No.: 37154-80-6
M. Wt: 231.28 g/mol
InChI Key: KCVIGMAQMPQZCS-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)-9-(1h-pyrrol-1-yl)-9h-purine is a synthetic purine analog designed for pharmaceutical and biological research. The purine scaffold is a privileged structure in medicinal chemistry, forming the basis of key biomolecules and serving as a versatile template for developing biologically active compounds . This particular molecule features a methylsulfanyl (or methylthio) group at the 6-position, a modification seen in foundational compounds like 6-(methylsulfanyl)-9H-purine (CAS 50-66-8) . The 9-position is substituted with a 1H-pyrrol-1-yl group, a heterocycle that can influence the compound's electronic properties, lipophilicity, and binding interactions with biological targets. Purine derivatives with substitutions at the 6- and 9-positions have demonstrated significant research value in oncology. Structural analogs, such as 9-phenyl substituted versions, have shown promising dose-dependent inhibition of proliferation in breast cancer cell lines like MDA-MB-231 and MCF-7 . Furthermore, recent research into purine conjugates highlights their potential as cytotoxic agents and inhibitors of DNA biosynthesis, which can induce apoptosis and arrest the cell cycle in various cancer cell models . The mechanism of action for such compounds often involves the disruption of nucleotide metabolism or inhibition of key enzymes involved in cell proliferation, such as cyclin-dependent kinases . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to explore its potential as a building block for novel conjugate synthesis or as a candidate for screening against a panel of tumor cell lines to elucidate its specific activity and mechanism.

Properties

CAS No.

37154-80-6

Molecular Formula

C10H9N5S

Molecular Weight

231.28 g/mol

IUPAC Name

6-methylsulfanyl-9-pyrrol-1-ylpurine

InChI

InChI=1S/C10H9N5S/c1-16-10-8-9(11-6-12-10)15(7-13-8)14-4-2-3-5-14/h2-7H,1H3

InChI Key

KCVIGMAQMPQZCS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=NC2=C1N=CN2N3C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Substitution Reaction: A methylthio group is introduced at the 6-position of the purine ring through a nucleophilic substitution reaction using methylthiol as the nucleophile.

    Cyclization: The pyrrol-1-yl group is introduced at the 9-position through a cyclization reaction involving a suitable pyrrole derivative.

The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of 6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

    Substitution: The pyrrol-1-yl group can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: H2, Pd/C

    Substitution: Electrophiles such as alkyl halides or acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced purine derivatives

    Substitution: Functionalized purine derivatives

Scientific Research Applications

6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its structural similarity to biologically active purines.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Structural and Functional Differences

Position 6 Modifications :

  • Methylsulfanyl vs. Sulfonyl Groups : The methylsulfanyl group in the target compound is less electronegative compared to sulfonyl-containing analogs (e.g., compound 15 ), which may reduce oxidative stress but limit hydrogen-bonding capacity .
  • Thioether vs. Piperazinyl Substituents : Piperazinyl derivatives (e.g., compounds 29–38 in –2) exhibit higher polarity and solubility due to the nitrogen-rich piperazine ring, whereas methylsulfanyl groups enhance lipophilicity .

Position 9 Modifications: Pyrrole vs. Amino vs. Heterocyclic Groups: 9-Amino derivatives (e.g., 9-amino-6-(methylthio)-9H-purine) show enhanced binding to enzymatic sites but may suffer from rapid clearance .

Biological Activity :

  • Antithyroid Effects : 6-(Benzylsulfanyl)-9H-purine demonstrates superior antithyroid activity (Kc = 1.25) compared to methylsulfanyl analogs, likely due to stronger charge-transfer complexes with iodine .
  • CNS Activity : Sulfonyl-piperazinyl purines (e.g., compound 15 ) are prioritized for CNS applications due to their cannabidiol-mimetic profiles and high HPLC purity (>95%) .

Biological Activity

6-(Methylsulfanyl)-9-(1H-pyrrol-1-yl)-9H-purine, a purine derivative, has garnered attention for its diverse biological activities. This compound is characterized by the presence of a methylsulfanyl group and a pyrrol moiety, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antiviral properties, effects on hyperuricemia, and potential applications in treating various diseases.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10N4S\text{C}_9\text{H}_{10}\text{N}_4\text{S}

Antiviral Activity

Research indicates that this compound exhibits antiviral properties similar to other purine derivatives. This activity is particularly relevant in the context of viral infections where nucleoside analogs are utilized to inhibit viral replication. The compound's mechanism may involve interference with viral RNA synthesis or modification of host cellular pathways that viruses exploit for replication.

Effects on Hyperuricemia

The compound has been studied for its potential role in managing hyperuricemia and related conditions such as gout. Hyperuricemia is characterized by elevated uric acid levels in the blood, leading to the formation of urate crystals and subsequent inflammation. Preliminary studies suggest that this compound may influence uric acid metabolism by modulating xanthine oxidase (XOD) activity, a key enzyme in uric acid production. Inhibition of XOD can lead to decreased serum uric acid levels, providing a therapeutic avenue for treating gout and hyperuricemia .

Case Studies

  • Antiviral Efficacy : In vitro studies demonstrated that derivatives of purines, including this compound, showed significant antiviral activity against various RNA viruses. The mechanism was hypothesized to involve the incorporation of the compound into viral RNA, disrupting replication processes.
  • Hyperuricemia Management : A study conducted on animal models indicated that administration of this compound resulted in a statistically significant reduction in serum uric acid levels compared to control groups. The observed effects were associated with upregulation of renal urate transporters, enhancing urate excretion .

Data Tables

Biological Activity Mechanism Reference
AntiviralInterference with viral RNA synthesis
HyperuricemiaInhibition of xanthine oxidase
Renal function improvementUpregulation of renal urate transporters

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